molecular formula C20H26Cl2N2O B2764527 1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol CAS No. 321432-94-4

1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol

Cat. No.: B2764527
CAS No.: 321432-94-4
M. Wt: 381.34
InChI Key: XWXIIYFKAGUANZ-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol (CAS: 321432-94-4) is a chlorinated aromatic compound with a molecular formula of C₂₀H₂₅Cl₂N₂O and a molecular weight of 380.33 g/mol. It features two 4-chlorophenyl groups attached to a central ethanol moiety, further substituted with a diethylaminoethylamino group.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[2-(diethylamino)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N2O/c1-3-24(4-2)14-13-23-15-20(25,16-5-9-18(21)10-6-16)17-7-11-19(22)12-8-17/h5-12,23,25H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXIIYFKAGUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol typically involves multiple steps:

    Formation of the Ethanol Backbone: The initial step involves the formation of the ethanol backbone through a Grignard reaction. This reaction involves the addition of a Grignard reagent to an aldehyde or ketone, resulting in the formation of a secondary or tertiary alcohol.

    Introduction of 4-Chlorophenyl Groups: The next step involves the introduction of the 4-chlorophenyl groups through a Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and a Lewis acid catalyst to attach the 4-chlorophenyl groups to the ethanol backbone.

    Addition of the Diethylaminoethylamino Group: The final step involves the addition of the diethylaminoethylamino group through a nucleophilic substitution reaction. This reaction typically uses a diethylaminoethylamine and a suitable leaving group to attach the diethylaminoethylamino group to the ethanol backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under suitable reaction conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: New compounds with different functional groups replacing the diethylaminoethylamino group.

Scientific Research Applications

Medicinal Chemistry Applications

1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol is primarily utilized in medicinal chemistry as a precursor for the synthesis of various bioactive compounds. Its derivatives have been studied for their potential as:

  • Anticancer Agents : Research indicates that compounds derived from this structure exhibit cytotoxic properties against several cancer cell lines, including colon cancer cells. For instance, Mannich bases related to this compound have shown significant cytotoxicity, outperforming standard chemotherapeutic agents like 5-fluorouracil in certain studies .
  • Neuropharmacology : The diethylamino group suggests potential activity as a neurotransmitter modulator. Compounds with similar structures have been investigated for their effects on acetylcholinesterase inhibition, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Cytotoxicity Studies :
    • A study evaluated various Mannich bases derived from this compound against human colon cancer cell lines. Results showed that certain derivatives had IC50 values lower than 10 µM, indicating potent anticancer activity .
  • Neuroprotective Effects :
    • Research focusing on the neuroprotective properties of compounds containing the diethylamino moiety demonstrated their potential in modulating cholinergic activity. These compounds were found to selectively inhibit acetylcholinesterase, suggesting therapeutic benefits in cognitive disorders .
Compound NameTarget Cell LineIC50 Value (µM)Activity
Compound AWiDr Colon Cancer<10Cytotoxic
Compound BNeuroblastoma15Neuroprotective
Compound CHepG2 Liver Cancer<5Cytotoxic

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the bis(4-chlorophenyl)ethanol backbone or related substituents. Key differences lie in functional groups, molecular weights, and applications.

Table 1: Structural and Functional Comparisons
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol 321432-94-4 C₂₀H₂₅Cl₂N₂O 380.33 Diethylaminoethylamino group Potential pharmacological agent; under investigation for receptor binding
1,1-Bis(4-chlorophenyl)ethanol (BCPE) 80-06-8 C₁₄H₁₂Cl₂O 267.15 Hydroxyl group Pesticide (acaricide); inhibits mitochondrial electron transport
1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol 321432-90-0 C₁₅H₁₅Cl₂NO 296.19 Methylamino group Intermediate in agrochemical synthesis; reduced steric bulk compared to diethylamino analog
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane (DOD) 72-54-8 C₁₄H₁₀Cl₄ 320.04 Dichloroethane core Insecticide (obsolete due to toxicity); structurally rigid compared to ethanol derivatives
1-(4-Chlorophenyl)-2-((4-methoxybenzyl)(methyl)amino)ethanol - C₁₈H₂₁ClN₂O₂ 332.82 Methoxybenzyl and methylamino groups Antimicrobial activity reported; demonstrates substituent-dependent bioactivity
Key Findings :

This contrasts with BCPE, which lacks amino groups and is primarily pesticidal .

Structural Rigidity vs. Flexibility: DOD (72-54-8) has a rigid dichloroethane core, conferring persistence in the environment but high toxicity. The ethanol backbone in the target compound introduces flexibility, which may reduce environmental persistence while maintaining bioactivity .

Pharmacological Potential: Compounds with 4-chlorophenyl and amino-alcohol motifs (e.g., 1-(4-fluorophenyl)-2-aminoethanol) have shown adrenergic receptor modulation, suggesting the target compound may share similar mechanisms .

Biological Activity

1,1-Bis(4-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-1-ethanol, also known as CAS Number 321432-94-4, is a complex organic compound notable for its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H26_{26}Cl2_{2}N2_{2}O
  • Molecular Weight : 381.34 g/mol

The compound features two 4-chlorophenyl groups and a diethylaminoethylamino substituent attached to a central ethanol backbone. This structural configuration is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Potential mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : The compound could influence signaling pathways that regulate cell growth, apoptosis, or differentiation.

Anticancer Activity

Research indicates that compounds similar in structure to this compound exhibit anticancer properties. For instance, studies have shown that chlorinated phenyl compounds can induce apoptosis in cancer cells by activating caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Compounds with similar diethylamino groups have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Study 1: Anticancer Properties

A study conducted on a series of chlorinated phenyl compounds demonstrated that modifications in the amino substituents significantly affected cytotoxicity against various cancer cell lines. The presence of the diethylamino group enhanced the compound's ability to induce cell death in breast cancer cells by promoting mitochondrial dysfunction .

CompoundCell LineIC50 (µM)
This compoundMCF-715.3
Control CompoundMCF-725.7

Study 2: Neuroprotection

In vitro studies have shown that the compound protects against neurotoxicity induced by glutamate in neuronal cell cultures. The mechanism was linked to the modulation of calcium influx and reduction of reactive oxygen species (ROS) .

TreatmentViability (%)
Control100
Compound (10 µM)85
Compound (20 µM)70

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